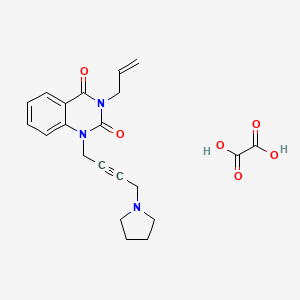![molecular formula C23H27BrO2 B15212948 2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran) CAS No. 917571-17-6](/img/structure/B15212948.png)
2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan) is an organic compound characterized by the presence of a bromophenyl group and two tert-butyl furan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan) typically involves the reaction of 4-bromobenzaldehyde with 2-(tert-butyl)furan in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan rings can undergo oxidation to form corresponding furanones.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include furanones and other oxidized derivatives.
Reduction Reactions: Products include reduced forms of the original compound with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan) involves its interaction with specific molecular targets and pathways. The bromophenyl group and furan rings can interact with biological macromolecules, leading to various biochemical effects. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, resulting in its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-((4-Bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): Similar in structure but with different functional groups.
2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): Contains similar tert-butyl groups but differs in the core structure.
Uniqueness
5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan) is unique due to the presence of both bromophenyl and tert-butyl furan groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
917571-17-6 |
|---|---|
Molekularformel |
C23H27BrO2 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)-(5-tert-butylfuran-2-yl)methyl]-5-tert-butylfuran |
InChI |
InChI=1S/C23H27BrO2/c1-22(2,3)19-13-11-17(25-19)21(15-7-9-16(24)10-8-15)18-12-14-20(26-18)23(4,5)6/h7-14,21H,1-6H3 |
InChI-Schlüssel |
ARTNPBCSLBTXTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(O1)C(C2=CC=C(C=C2)Br)C3=CC=C(O3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


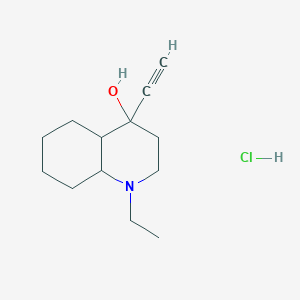
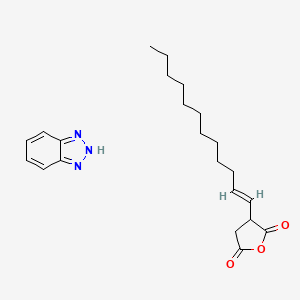
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)

![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)

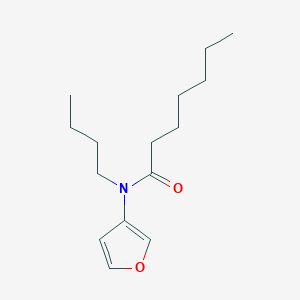


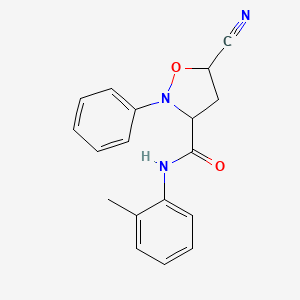
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)
![2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B15212954.png)

